molecular formula C14H8Cl2FN B14047484 (2',5'-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile

(2',5'-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile

Cat. No.: B14047484
M. Wt: 280.1 g/mol
InChI Key: JFGHAWLPXFGELQ-UHFFFAOYSA-N
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Description

(2’,5’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of two chlorine atoms and one fluorine atom on the biphenyl ring, along with an acetonitrile group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2’,5’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile typically involves the reaction of 2’,5’-dichloro-4-fluoro-biphenyl with acetonitrile under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of (2’,5’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound is produced in a cost-effective and environmentally friendly manner.

Chemical Reactions Analysis

Types of Reactions

(2’,5’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of biphenyl derivatives with different functional groups.

    Substitution: The chlorine and fluorine atoms on the biphenyl ring can be substituted with other atoms or groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl carboxylic acids, while reduction may produce biphenyl amines. Substitution reactions can result in a wide range of biphenyl derivatives with different functional groups.

Scientific Research Applications

(2’,5’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile is used in various scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2’,5’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2’,5’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile include other biphenyl derivatives with different substituents, such as:

  • (2’,5’-Dichloro-4-fluoro-biphenyl-3-yl)-methanol
  • (2’,5’-Dichloro-4-fluoro-biphenyl-3-yl)-amine
  • (2’,5’-Dichloro-4-fluoro-biphenyl-3-yl)-carboxylic acid

Uniqueness

What sets (2’,5’-Dichloro-4-fluoro-biphenyl-3-yl)-acetonitrile apart from similar compounds is its specific combination of chlorine, fluorine, and acetonitrile groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications.

Properties

Molecular Formula

C14H8Cl2FN

Molecular Weight

280.1 g/mol

IUPAC Name

2-[5-(2,5-dichlorophenyl)-2-fluorophenyl]acetonitrile

InChI

InChI=1S/C14H8Cl2FN/c15-11-2-3-13(16)12(8-11)9-1-4-14(17)10(7-9)5-6-18/h1-4,7-8H,5H2

InChI Key

JFGHAWLPXFGELQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)Cl)CC#N)F

Origin of Product

United States

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